molecular formula C14H14N2O4S B6394751 3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% CAS No. 1261992-02-2

3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%

Cat. No. B6394751
CAS RN: 1261992-02-2
M. Wt: 306.34 g/mol
InChI Key: OFQVHGBCUOUPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, or 3-DMSIP, is an organic molecule primarily used in scientific research. It is a derivative of isonicotinic acid, a naturally occurring compound that is a building block of many important molecules. 3-DMSIP has been used in a variety of research applications, including as a reagent in organic synthesis and as a substrate for enzymatic reactions. Its structure and properties make it a useful tool for exploring the biochemical and physiological effects of compounds on biological systems.

Scientific Research Applications

3-DMSIP has been used in a variety of research applications. It has been used as a reagent in organic synthesis, as a substrate for enzymatic reactions, and as a tool for studying the biochemical and physiological effects of compounds on biological systems. It has also been used to investigate the structure and function of proteins and other macromolecules. Additionally, 3-DMSIP has been used to study the mechanisms of drug action and to develop new drugs.

Mechanism of Action

The mechanism of action of 3-DMSIP is not well understood. It is believed to interact with proteins and other macromolecules, either directly or indirectly, to affect their structure and function. It is also thought to interfere with the activity of enzymes and other proteins involved in cellular processes, such as signal transduction and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMSIP are not well understood. It has been shown to affect the activity of enzymes and other proteins involved in signal transduction and gene expression, but its exact mechanism of action is not known. It has also been shown to affect the structure and function of proteins, but the exact nature of these effects is not clear.

Advantages and Limitations for Lab Experiments

3-DMSIP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of research applications. Additionally, it is relatively non-toxic and has low environmental impact. However, 3-DMSIP has several limitations. It is not water soluble, so it cannot be used in aqueous solutions. Additionally, its effects on biological systems are not well understood, so its use in research may be limited.

Future Directions

There are several potential future directions for research involving 3-DMSIP. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to explore its potential applications in drug development and other areas of biotechnology. Finally, research is needed to explore its potential use as a tool for studying the structure and function of proteins and other macromolecules.

Synthesis Methods

3-DMSIP can be synthesized in a two-step process. First, isonicotinic acid is reacted with dimethyl sulfate to form an intermediate product, followed by a reaction with phenyl isocyanate to form 3-DMSIP. This process has been well-documented in the scientific literature and is relatively easy to perform in a laboratory setting.

properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQVHGBCUOUPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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